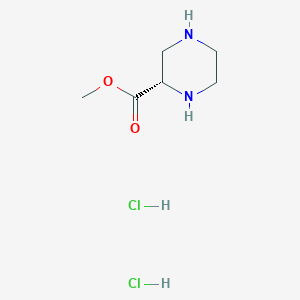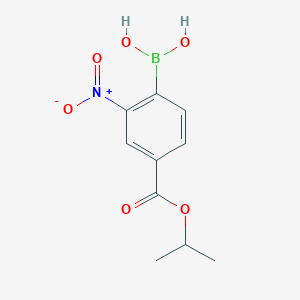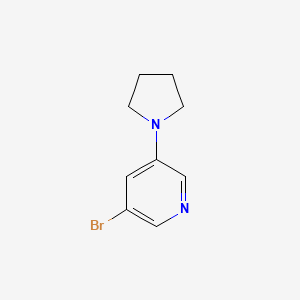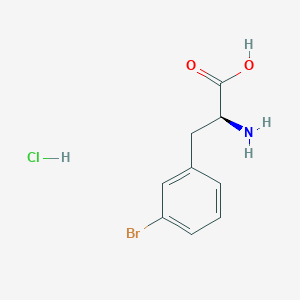
(s)-Piperazine-2-carboxylic acid methyl ester dihydrochloride
Übersicht
Beschreibung
(S)-Piperazine-2-carboxylic acid methyl ester dihydrochloride: is a chemical compound with the molecular formula C6H12N2O2·2HCl and a molecular weight of 217.09 g/mol. This compound is a derivative of piperazine, a versatile chemical structure used in various applications, including pharmaceuticals, agrochemicals, and organic synthesis.
Synthetic Routes and Reaction Conditions:
Methylation of Piperazine-2-carboxylic Acid: The compound can be synthesized by reacting piperazine-2-carboxylic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture to reflux to ensure complete conversion.
Hydrochloride Formation: The resulting methyl ester is then treated with hydrogen chloride to form the dihydrochloride salt. This step is usually performed by adding concentrated hydrochloric acid to the reaction mixture and cooling it to crystallize the product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and consistency. The use of advanced purification techniques, such as recrystallization and chromatography, helps achieve high purity levels required for commercial applications.
Wissenschaftliche Forschungsanwendungen
(S)-Piperazine-2-carboxylic acid methyl ester dihydrochloride: has several scientific research applications across different fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It is utilized in the development of new drugs, especially those targeting central nervous system disorders and cardiovascular diseases.
Industry: The compound finds applications in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action for ester reactions typically involves nucleophilic acyl substitution . In the case of ester hydrolysis, a nucleophile (such as a water molecule or a hydroxide ion) adds to the ester carbonyl group to form a tetrahedral intermediate . This intermediate then loses a leaving group to form a carboxylic acid .
Safety and Hazards
While specific safety and hazard information for “(s)-Piperazine-2-carboxylic acid methyl ester dihydrochloride” was not found, general precautions for handling esters should be followed. These include avoiding inhalation, ingestion, and skin or eye contact . Personal protective equipment, such as safety goggles and chemical-resistant gloves, should be used .
Zukünftige Richtungen
Esters, including “(s)-Piperazine-2-carboxylic acid methyl ester dihydrochloride”, have many potential applications. They are used in the chemical industry for a variety of purposes . For example, they are used to produce detergents and biodiesel . Future research may explore new synthesis methods, applications, and safety measures for esters .
Analyse Chemischer Reaktionen
(S)-Piperazine-2-carboxylic acid methyl ester dihydrochloride: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form piperazine-2,5-dione using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can convert the compound to piperazine-2-carboxylic acid through the use of reducing agents such as lithium aluminum hydride.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Piperazine-2,5-dione: (from oxidation)
Piperazine-2-carboxylic acid: (from reduction)
Various substituted derivatives: (from nucleophilic substitution)
Vergleich Mit ähnlichen Verbindungen
(S)-Piperazine-2-carboxylic acid methyl ester dihydrochloride: is compared with other similar compounds to highlight its uniqueness:
Piperazine-2-carboxylic Acid: The parent compound without the methyl ester group.
Piperazine-2,5-dione: An oxidized derivative of piperazine-2-carboxylic acid.
Piperazine-2-carboxylic Acid Ethyl Ester: A similar compound with an ethyl ester group instead of a methyl ester.
The presence of the methyl ester group in this compound provides unique chemical properties and reactivity compared to its analogs, making it suitable for specific applications.
Eigenschaften
IUPAC Name |
methyl (2S)-piperazine-2-carboxylate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.2ClH/c1-10-6(9)5-4-7-2-3-8-5;;/h5,7-8H,2-4H2,1H3;2*1H/t5-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYFDUSYNDLSND-XRIGFGBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCCN1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CNCCN1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole](/img/structure/B1441878.png)
![8-(1,3-benzoxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1441879.png)

![4-[(3-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1441882.png)
![tert-Butyl (8-bromo-4-(dipropylcarbamoyl)-3H-benzo[b]azepin-2-yl)carbamate](/img/structure/B1441883.png)

![N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine;sulfuric acid](/img/structure/B1441891.png)

![6-Bromo-2-methylthiazolo[5,4-b]pyridine](/img/structure/B1441893.png)




